Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate
CAS No.: 2122218-35-1
Cat. No.: VC11650420
Molecular Formula: C10H9BrF2O3
Molecular Weight: 295.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2122218-35-1 |
|---|---|
| Molecular Formula | C10H9BrF2O3 |
| Molecular Weight | 295.08 g/mol |
| IUPAC Name | ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate |
| Standard InChI | InChI=1S/C10H9BrF2O3/c1-3-16-10(14)5-4-6(11)9(15-2)8(13)7(5)12/h4H,3H2,1-2H3 |
| Standard InChI Key | URESHCPKOBQPGV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C(=C1F)F)OC)Br |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1F)F)OC)Br |
Introduction
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is a synthetic organic compound belonging to the class of benzoate esters. It features a unique combination of functional groups, including bromine, fluorine, and methoxy substituents on the aromatic ring, which contribute to its chemical reactivity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with ethanol. This reaction is often catalyzed by sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion to the ester. Industrial methods may adapt this process for larger-scale production, optimizing yield and purity through various purification techniques such as recrystallization or distillation.
Chemical Reactions and Applications
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate can undergo several types of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine and fluorine enhances its reactivity and potential biological activity, making it a candidate for further investigation in drug development.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of halogen atoms by nucleophiles. |
| Electrophilic Aromatic Substitution | Introduction of electrophiles onto the aromatic ring. |
Research Findings and Potential Applications
Research on Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is limited, but preliminary studies suggest its effectiveness against various microbial strains and possible anticancer properties. The compound's interaction with biological targets is enhanced by the presence of bromine and fluorine, which may improve its specificity and affinity towards certain enzymes and receptors.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Development of new drugs with enhanced biological activity. |
| Agrochemicals | Potential use as pesticides or fungicides due to its antimicrobial properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume